FXa Inhibitory Potency: O-Desmethyl Apixaban Sulfate Sodium vs. Parent Apixaban
O-Desmethyl apixaban sulfate sodium exhibits factor Xa (FXa) inhibition with a Ki of 58 μM, representing a >725,000-fold reduction in potency compared to the parent drug apixaban (Ki = 0.08 nM for human FXa) [1]. This quantitative difference establishes that the sulfate conjugate does not meaningfully contribute to the anticoagulant pharmacodynamics of apixaban in humans, a critical distinction for studies requiring separation of parent drug activity from metabolite presence .
| Evidence Dimension | Factor Xa inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 58 μM (58,000 nM) |
| Comparator Or Baseline | Apixaban (parent drug): Ki = 0.08 nM for human FXa |
| Quantified Difference | 725,000-fold higher Ki (reduced potency) |
| Conditions | In vitro human factor Xa enzymatic assay |
Why This Matters
This potency difference is essential for selecting the appropriate reference standard for pharmacodynamic vs. pharmacokinetic assays and for interpreting metabolite contribution to observed anticoagulant effects.
- [1] Wong PC, Crain EJ, Xin B, Wexler RR, Lam PY, Pinto DJ, Luettgen JM, Knabb RM. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies. J Thromb Haemost. 2008 May;6(5):820-9. View Source
